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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common lipid extraction methods—

Folch, Bligh & Dyer, and Methyl-tert-butyl ether (MTBE)—incorporating Tripentadecanoin-d5
as an internal standard for accurate quantification of lipids.

Introduction to Lipid Extraction and the Role of
Internal Standards
Lipid extraction is a critical first step in lipidomics, aiming to isolate lipids from complex

biological matrices. The choice of extraction method can significantly impact the quantitative

accuracy and the breadth of lipid classes recovered. The "gold standard" methods, such as

those developed by Folch and Bligh & Dyer, utilize a biphasic solvent system of chloroform and

methanol to efficiently extract a wide range of lipids.[1][2] A more recent method using MTBE

offers benefits in terms of reduced toxicity and simplified sample handling.[3][4]

To correct for variability in extraction efficiency and sample loss during processing, an internal

standard (ISTD) is added to the sample at the beginning of the extraction procedure.

Tripentadecanoin-d5, a deuterated triglyceride, is an excellent ISTD for studies focusing on

neutral lipids, particularly triglycerides. Its chemical similarity to endogenous triglycerides

ensures it behaves similarly during extraction, while its distinct mass due to deuterium labeling

allows for its accurate detection by mass spectrometry without interfering with the
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measurement of endogenous lipids. The use of stable isotope-labeled internal standards is

recommended to compensate for reduced recovery of certain lipid classes in some methods.[5]

Comparative Overview of Lipid Extraction Methods
The selection of an appropriate lipid extraction method is crucial for reliable lipidomic analysis

and depends on the specific lipid classes of interest and the sample matrix. The Folch, Bligh-

Dyer, and MTBE methods are among the most widely used protocols.

The Folch method is recognized for its effectiveness in extracting a broad range of lipid

classes. It is often considered the optimal method for efficacy and reproducibility for various

tissues like the pancreas, spleen, brain, and plasma. The Bligh-Dyer method is a modification

of the Folch method that uses a different solvent ratio and is also widely applied. The MTBE

method offers a less toxic alternative to chloroform-based methods and is particularly

amenable to high-throughput applications. However, the MTBE method may show lower

recovery for some polar lipid classes, such as lysophosphatidylcholines and

lysophosphatidylethanolamines.

The following table summarizes the quantitative recovery of various lipid classes using different

extraction methods. It is important to note that recovery can be tissue-dependent.
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Lipid Class Folch Method Bligh-Dyer Method MTBE Method

Triglycerides (TG) High High High

Diglycerides (DG) High High High

Cholesteryl Esters

(CE)
High High High

Phosphatidylcholines

(PC)
High High Moderate-High

Phosphatidylethanola

mines (PE)
High High Moderate-High

Lysophosphatidylcholi

nes (LPC)
High High Low-Moderate

Lysophosphatidyletha

nolamines (LPE)
High High Low-Moderate

Sphingomyelins (SM) High High Low-Moderate

Acyl Carnitines

(AcCar)
High High Low

Note: "High" recovery is generally considered to be in the range of 90-100%, "Moderate-High"

in the range of 80-90%, "Moderate" in the range of 70-80%, and "Low" below 70%. These are

general trends, and actual recoveries can vary based on the specific sample matrix and

experimental conditions. The addition of stable isotope-labeled internal standards, like

Tripentadecanoin-d5 for triglycerides, is crucial for correcting potential recovery variations.

Experimental Protocols
General Precautions

To prevent contamination from plasticizers, use glass tubes, vials, and pipettes for all

procedures.

Work in a fume hood and wear appropriate personal protective equipment (PPE), including

safety glasses, lab coat, and gloves, especially when handling chloroform and methanol.
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To minimize lipid oxidation, consider adding an antioxidant like butylated hydroxytoluene

(BHT) to the extraction solvent.

Protocol 1: Modified Folch Method with
Tripentadecanoin-d5
This protocol is adapted from the classic Folch method for the extraction of total lipids from

biological samples.

Materials:

Chloroform

Methanol

0.9% NaCl solution (or 0.88% KCl)

Tripentadecanoin-d5 internal standard solution (in chloroform or a suitable organic solvent)

Sample (e.g., tissue homogenate, plasma, cell pellet)

Glass centrifuge tubes with PTFE-lined caps

Glass Pasteur pipettes

Nitrogen gas evaporator

Procedure:

Sample Preparation:

For tissue samples, weigh approximately 20-50 mg of tissue and homogenize in a suitable

buffer.

For plasma or serum, use 50-100 µL.

For cell pellets, resuspend in a known volume of buffer.
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Addition of Internal Standard:

To the prepared sample in a glass centrifuge tube, add a known amount of

Tripentadecanoin-d5 internal standard solution. The amount should be optimized based

on the expected concentration of endogenous triglycerides in the sample.

Solvent Addition and Homogenization:

Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample. For example,

for a 100 µL sample, add 2 mL of the solvent mixture.

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and

homogenization.

Incubate at room temperature for 15-20 minutes.

Phase Separation:

Add 0.2 volumes of 0.9% NaCl solution to the mixture. For the 2 mL solvent example, this

would be 400 µL.

Vortex for another 1-2 minutes.

Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to facilitate phase separation. This will

result in two distinct phases: an upper aqueous phase and a lower organic (chloroform)

phase containing the lipids. A protein disk may be visible at the interface.

Lipid Collection:

Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.

Collect the lower chloroform phase, which contains the lipids and the Tripentadecanoin-
d5 internal standard, into a clean glass tube. Be careful not to disturb the protein interface.

Drying and Storage:

Evaporate the collected chloroform phase to dryness under a gentle stream of nitrogen

gas.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b12309127?utm_src=pdf-body
https://www.benchchem.com/product/b12309127?utm_src=pdf-body
https://www.benchchem.com/product/b12309127?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12309127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The dried lipid extract can be stored at -80°C until analysis.

Reconstitution:

Prior to analysis (e.g., by LC-MS), reconstitute the dried lipid extract in a suitable solvent,

such as isopropanol or a mobile phase-compatible solvent mixture.

Sample Preparation Extraction Phase Separation Collection & Storage Analysis

Sample Add
Tripentadecanoin-d5

Add CHCl3:MeOH
(2:1) Vortex & Incubate Add 0.9% NaCl Vortex Centrifuge Collect Lower

Organic Phase Dry Under N2 Store at -80°C Reconstitute LC-MS Analysis

Click to download full resolution via product page

Caption: Workflow for the modified Folch lipid extraction method.

Protocol 2: Modified Bligh & Dyer Method with
Tripentadecanoin-d5
This protocol is a variation of the Folch method that uses a different solvent-to-sample ratio,

making it suitable for smaller sample sizes.

Materials:

Chloroform

Methanol

Deionized water

Tripentadecanoin-d5 internal standard solution

Sample

Glass centrifuge tubes with PTFE-lined caps
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Glass Pasteur pipettes

Nitrogen gas evaporator

Procedure:

Sample Preparation:

Prepare the sample as described in the Folch method. Assume a sample volume of

approximately 800 µL (sample plus buffer/water).

Addition of Internal Standard:

Add a known amount of Tripentadecanoin-d5 internal standard solution to the sample in

a glass centrifuge tube.

Initial Extraction:

Add 3 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample.

Vortex vigorously for 1-2 minutes.

Incubate at room temperature for 30 minutes.

Phase Separation:

Add 1 mL of chloroform and vortex for 1 minute.

Add 1 mL of deionized water and vortex for another minute.

Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to induce phase separation.

Lipid Collection:

Collect the lower chloroform phase containing the lipids and internal standard using a

glass Pasteur pipette and transfer to a new glass tube.

Re-extraction (Optional but Recommended):
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To maximize recovery, add another 1 mL of chloroform to the remaining aqueous/methanol

phase, vortex, and centrifuge again.

Combine the second chloroform extract with the first one.

Drying and Storage:

Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen.

Store the dried lipids at -80°C.

Reconstitution:

Reconstitute the dried lipid extract in an appropriate solvent before analysis.
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Caption: Workflow for the modified Bligh & Dyer lipid extraction method.

Protocol 3: Methyl-tert-butyl ether (MTBE) Method with
Tripentadecanoin-d5
This method provides a safer and often faster alternative to chloroform-based extractions.

Materials:

Methyl-tert-butyl ether (MTBE)

Methanol

Deionized water
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Tripentadecanoin-d5 internal standard solution

Sample

Glass centrifuge tubes with PTFE-lined caps

Glass Pasteur pipettes or automated liquid handler

Nitrogen gas evaporator

Procedure:

Sample Preparation:

Prepare the sample as described in the Folch method.

Addition of Internal Standard:

Add a known amount of Tripentadecanoin-d5 internal standard solution to the sample in

a glass centrifuge tube.

Solvent Addition and Extraction:

Add 1.5 mL of methanol to the sample.

Add 5 mL of MTBE.

Vortex for 10-15 seconds.

Incubate on a shaker for 1 hour at room temperature.

Phase Separation:

Add 1.25 mL of deionized water to induce phase separation.

Vortex for 15 seconds.

Centrifuge at 1,000 x g for 10 minutes at room temperature. This will result in an upper

organic (MTBE) phase containing the lipids and a lower aqueous phase.
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Lipid Collection:

Carefully collect the upper MTBE phase, which contains the lipids and internal standard,

and transfer it to a new glass tube. The low density of MTBE allows for easy collection of

the lipid-containing upper layer.

Re-extraction (Optional):

Add an additional 2 mL of MTBE to the lower phase, vortex, and centrifuge again.

Combine the second MTBE extract with the first.

Drying and Storage:

Evaporate the combined MTBE extracts to dryness under a gentle stream of nitrogen.

Store the dried lipids at -80°C.

Reconstitution:

Reconstitute the dried lipid extract in an appropriate solvent for analysis.

Sample Preparation Extraction Phase Separation Collection & Storage Analysis
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Caption: Workflow for the MTBE lipid extraction method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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